N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide
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Overview
Description
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is an organic compound that belongs to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound in good quantities. The reaction is facilitated by the protonation of the aldehyde group, which allows the reaction to proceed at room or lower temperatures .
Industrial Production Methods
the use of transition metal-catalyzed C-N coupling reactions, such as those involving iodobenzene-catalyzed C-H amination of N-substituted amidines, could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets, such as Aurora kinase A and Cyclin-dependent kinase 2 . These interactions can inhibit the activity of these enzymes, leading to the disruption of cell division and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
Uniqueness
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific combination of pyrazole and indole rings, which confer distinct biological activities compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
827318-34-3 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-7-6-13-8-16(22-17(13)9-15)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23) |
InChI Key |
OKHYQSXNHVDSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4 |
Origin of Product |
United States |
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